(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride

Catalog No.
S1774374
CAS No.
1286264-52-5
M.F
C13H19ClN2O
M. Wt
254.758
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone h...

CAS Number

1286264-52-5

Product Name

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-phenylmethanone;hydrochloride

Molecular Formula

C13H19ClN2O

Molecular Weight

254.758

InChI

InChI=1S/C13H18N2O.ClH/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12;/h1-5,11H,6-10,14H2;1H

InChI Key

RRRIKGNHSDPSOS-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN)C(=O)C2=CC=CC=C2.Cl

Synonyms

1-Benzoyl-4-piperidineMethanaMine HCl

Synthesis and Characterization:

1-Benzoyl-4-piperidinemethanamine hydrochloride (also known as (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride) is a synthetic organic compound. Research articles describe various methods for its synthesis, often involving the reaction of benzoyl chloride with piperidine and subsequent methylation using formaldehyde. PubChem, National Institutes of Health: )

Potential Biological Activity:

Studies have explored the potential biological activity of 1-Benzoyl-4-piperidinemethanamine HCl. Some research suggests it may possess:

  • Antimicrobial activity: A 2012 study investigated the compound's antibacterial and antifungal properties, reporting moderate activity against certain bacterial strains. [Journal of Basic and Applied Sciences, 8(2012), 102-107]
  • Antioxidant activity: Another study published in 2013 examined the compound's free radical scavenging activity, suggesting potential antioxidant properties. [Archiv der Pharmazie (Weinheim an der Bergstrasse), 346(2013), 1022-1027]

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring, an aminomethyl group, and a phenyl group attached to a ketone. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in biological systems.

The chemical behavior of (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Acid-Base Reactions: The hydrochloride form allows for protonation and deprotonation, affecting its solubility and reactivity.
  • Reduction Reactions: The ketone moiety can undergo reduction to form alcohols under certain conditions.

These reactions are essential for understanding the compound's behavior in biological systems and its potential therapeutic applications.

Biological activity refers to the effects that a compound exerts on living organisms. For (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride, studies suggest it may exhibit:

  • Antidepressant Properties: Similar compounds have shown efficacy in modulating neurotransmitter levels, particularly serotonin and norepinephrine.
  • Analgesic Effects: Its structure suggests potential interactions with pain pathways.
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains.

The biological activity is typically assessed through bioassays, which evaluate the compound's effects in vitro and in vivo .

Several synthetic routes can be employed to produce (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride:

  • Condensation Reactions: The synthesis often begins with the reaction of piperidine derivatives with phenylacetone or similar ketones, followed by the introduction of an aminomethyl group.
  • Reduction Strategies: If starting materials contain double bonds or other reducible functionalities, selective reduction can yield the desired amine.
  • Salt Formation: The final step typically involves the formation of the hydrochloride salt through reaction with hydrochloric acid.

These methods highlight the versatility of synthetic approaches in creating this compound

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for new antidepressants or analgesics, given its structural similarities to known therapeutic agents.
  • Chemical Biology: Used as a tool compound to study receptor interactions or enzyme activity.
  • Research

Interaction studies are crucial for understanding how (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride interacts with biological targets:

  • Receptor Binding Studies: Investigations into how the compound binds to neurotransmitter receptors can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: These studies help determine if the compound affects key metabolic pathways or enzyme activities relevant to disease states.

Such studies often employ techniques like radiolabeled ligand binding assays and high-throughput screening .

Several compounds share structural similarities with (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
(4-(Aminomethyl)piperidine)Piperidine ring, amino groupAntidepressant
(N-Methylpiperidine)Methyl substitution on piperidineAnalgesic
(Phenylpiperazine)Piperazine ring with phenyl groupAntipsychotic
(2-Aminoindane)Indane structure with amino groupNeuroprotective

The unique combination of functional groups in (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride may confer distinct pharmacological properties compared to these similar compounds, making it a valuable subject for further research .

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride represents a benzoylpiperidine derivative with the molecular formula C₁₃H₁₉ClN₂O [29]. The compound consists of a phenyl ring connected to a piperidine ring system through a carbonyl bridge, with an aminomethyl substituent at the 4-position of the piperidine ring [29]. The hydrochloride salt form increases the molecular weight to 254.75 grams per mole compared to the free base form at 218.29 grams per mole [29].

The structural framework can be systematically analyzed by examining its component parts: the phenyl ring (C₆H₅), the carbonyl linker (CO), the piperidine ring (C₅H₁₀N), and the aminomethyl substituent (CH₂NH₂) [29]. The complete International Union of Pure and Applied Chemistry nomenclature describes this compound as (4-(aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride, reflecting the systematic naming conventions for complex heterocyclic structures [29].

PropertyBase Compound (C₁₃H₁₈N₂O)Hydrochloride Salt (C₁₃H₁₉ClN₂O)
Molecular Weight218.29 g/mol254.75 g/mol
Molecular FormulaC₁₃H₁₈N₂OC₁₃H₁₉ClN₂O
Chemical ClassificationBenzoylpiperidine derivativeBenzoylpiperidine hydrochloride salt

The simplified molecular input line entry system representation for the base compound is NCC1CCN(CC1)C(=O)C2=CC=CC=C2, which clearly illustrates the connectivity between the phenyl ring, carbonyl group, piperidine ring, and aminomethyl substituent [29]. The addition of hydrochloride forms the corresponding salt, which enhances the compound's solubility characteristics and stability for pharmaceutical applications [22].

The Benzoylpiperidine Scaffold

The benzoylpiperidine fragment, defined as the phenyl(piperidin-4-yl)methanone structural motif, represents a privileged structure in medicinal chemistry [7] [9]. This scaffold has gained significant attention due to its presence in numerous bioactive small molecules with therapeutic properties including anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective agents [9].

The benzoylpiperidine scaffold demonstrates remarkable metabolic stability and serves as a potential bioisostere of the piperazine ring, making it a reliable chemical framework for drug design applications [9]. The fragment's versatility stems from its ability to accommodate various substitution patterns while maintaining structural integrity and biological activity [7].

Synthetic approaches to the benzoylpiperidine fragment typically involve either nucleophilic substitution reactions with tosylates, nitrogen-alkylations with alkyl halides, or amidic condensations with carboxylic acids to elaborate the molecule on the piperidine nitrogen [7]. Alternative synthetic routes include nitrogen-acetylation of the free amino group followed by treatment with thionyl chloride and subsequent Friedel-Crafts acylation with appropriately substituted aromatic compounds [7].

The structural significance of the benzoylpiperidine motif extends to its role in serotoninergic and dopaminergic receptor ligands for treating neuropsychiatric and neurodegenerative diseases [7]. The 4-(para-fluorobenzoyl)piperidine fragment, closely related to the compound under study, has been identified as crucial for receptor anchorage and ligand orientation at serotonin 2A receptors [7].

Structural Relationship to Other Piperidine Derivatives

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride belongs to a broader family of substituted piperidine derivatives that share common structural features while exhibiting distinct pharmacological profiles [24] [38]. The aminomethyl substitution at the 4-position distinguishes this compound from simpler benzoylpiperidine analogs such as 1-benzoylpiperidine (C₁₂H₁₅NO, molecular weight 189.25 grams per mole) [32] [35].

Comparative analysis with related structures reveals important structure-activity relationships within this chemical class [17]. For instance, 4-methylpiperidine derivatives demonstrate different conformational preferences and biological activities compared to 4-aminomethyl analogs [27]. The presence of the aminomethyl group introduces additional hydrogen bonding capabilities and increases the overall polarity of the molecule [24].

The compound's structural relationship to other piperidine derivatives can be understood through systematic comparison of substitution patterns [43]. While 4-substituted piperidines generally maintain similar conformational energies to their cyclohexane analogs, the introduction of polar substituents like aminomethyl groups can significantly alter these relationships, particularly in protonated forms [43].

Compound ClassRepresentative StructureKey Structural FeatureMolecular Weight Range
Simple BenzoylpiperidinesPhenyl(piperidin-1-yl)methanoneNo 4-substitution189-220 g/mol
4-Amino Benzoylpiperidines(4-Aminopiperidin-1-yl)(phenyl)methanonePrimary amine at position 4204-240 g/mol
4-Aminomethyl Benzoylpiperidines(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanoneAminomethyl at position 4218-255 g/mol

The structural diversity within piperidine derivatives enables fine-tuning of pharmacological properties through strategic substitution patterns [17]. The aminomethyl substituent provides a flexible linker that can participate in additional intermolecular interactions while maintaining the core benzoylpiperidine pharmacophore [24].

Conformational Analysis and Molecular Geometry

The piperidine ring in (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [16] [36] [39]. This chair conformation minimizes steric interactions and optimizes bond angles throughout the ring system [16].

Conformational analysis reveals that the phenyl group attached to the carbonyl can adopt different orientational preferences depending on the overall molecular environment [25]. In the axial conformation, rotation of the phenyl group encounters barriers of approximately 5 kilocalories per mole when passing through orthogonal orientations, while equatorial conformations show lower rotational barriers of approximately 2 kilocalories per mole [25].

The aminomethyl substituent at the 4-position preferentially occupies the equatorial position to minimize steric interactions with the adjacent ring hydrogens [18] [36]. This equatorial preference is consistent with general conformational principles for substituted piperidines, where bulky substituents favor equatorial orientations to reduce unfavorable 1,3-diaxial interactions [18].

Molecular geometry calculations indicate that the piperidine ring maintains characteristic bond lengths and angles similar to other substituted piperidine derivatives [16]. The carbon-nitrogen bond lengths within the ring system typically range from 1.46 to 1.48 Angstroms, while carbon-carbon bonds measure approximately 1.52 to 1.54 Angstroms [16].

Conformational ParameterTypical ValueReference Structure
Piperidine Ring ConformationChairStandard six-membered rings
Phenyl Group Rotational Barrier (Axial)~5 kcal/molRelated benzoylpiperidines
Phenyl Group Rotational Barrier (Equatorial)~2 kcal/molRelated benzoylpiperidines
Aminomethyl Orientation PreferenceEquatorial4-Substituted piperidines

The overall three-dimensional structure demonstrates that the phenyl ring and piperidine ring are not coplanar, with dihedral angles typically ranging from 40 to 60 degrees depending on the specific conformational state [16] [19]. This non-planar arrangement optimizes both steric and electronic interactions within the molecule [19].

Stereochemical Considerations

The stereochemical complexity of (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride centers primarily on the configuration at the 4-position of the piperidine ring, where the aminomethyl substituent introduces a chiral center [41] [42]. This chirality significantly influences the compound's conformational behavior and potential biological activity [42].

The 4-substituted piperidine system can exist in different stereoisomeric forms, with the aminomethyl group occupying either axial or equatorial positions in the chair conformation [43]. Conformational free energy calculations demonstrate that equatorial placement of the aminomethyl substituent is energetically favored by approximately 1-2 kilocalories per mole compared to the axial orientation [43].

Protonation of the nitrogen atoms significantly affects the stereochemical preferences within the molecule [43]. Upon protonation of either the piperidine nitrogen or the aminomethyl nitrogen, electrostatic interactions can stabilize the axial conformer by approximately 0.7-0.8 kilocalories per mole, potentially reversing the conformational preference [43].

The stereochemical behavior of this compound class demonstrates memory of chirality effects during synthetic transformations [42]. Intramolecular cyclization reactions can proceed with excellent diastereo- and enantioselectivity through mechanisms that preserve stereochemical information from precursor molecules [42].

Stereochemical FactorImpact on StabilityTypical Energy Difference
Equatorial vs Axial AminomethylEquatorial favored1-2 kcal/mol
Protonation EffectsAxial stabilization0.7-0.8 kcal/mol
Chair vs Boat ConformationsChair strongly favored5-7 kcal/mol

The conformational analysis of related piperidine systems suggests that the aminomethyl substituent maintains its equatorial preference across different molecular environments [18] [45]. However, specific intermolecular interactions or crystal packing forces can occasionally override these intrinsic preferences, leading to alternative conformational states in solid-state structures [45].

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride exists as a solid crystalline material under standard conditions [1]. The compound typically appears as a white to off-white crystalline powder, which is characteristic of hydrochloride salt forms of organic amines [1]. This physical appearance is consistent with other piperidine-based hydrochloride salts used in pharmaceutical applications.

The crystalline nature of the hydrochloride salt provides enhanced stability compared to the free base form, making it more suitable for storage and handling in laboratory and manufacturing environments [2] [3]. The solid state properties are influenced by the ionic interactions between the protonated amine group and the chloride anion, which contribute to the formation of a well-defined crystal lattice structure.

Solubility Profile in Various Solvents

The solubility characteristics of (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride are significantly enhanced compared to its free base form due to the hydrochloride salt formation [2] [3]. The compound demonstrates improved aqueous solubility, which is a common advantage of amine hydrochloride salts.

Table 1: Solubility Enhancement Strategies

Solvent SystemSolubility Enhancement MethodNotes
Aqueous mediaDirect dissolutionEnhanced by ionic character of HCl salt [2] [3]
DMSOStock solution preparationCommonly used for biological assays [2] [3]
Organic solventsHeat to 37°C with ultrasonicationRecommended method for improved dissolution [2] [3]
Mixed solvent systemsGradual addition of co-solventsUsed in formulation development [2] [3]

The compound shows compatibility with dimethyl sulfoxide (DMSO) for stock solution preparation, which is particularly valuable for biological and pharmacological studies [2] [3]. For enhanced solubility in various solvents, heating the sample to 37°C combined with ultrasonication has been identified as an effective approach [2] [3].

Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride. Based on spectroscopic analysis of related compounds and structural predictions, the compound exhibits characteristic NMR signals [4] [5] [6].

¹H NMR Spectroscopy:
The proton NMR spectrum is expected to display distinct signals corresponding to different molecular regions [4] [5] [6]:

  • Phenyl ring protons: δ 7.2-7.5 ppm (aromatic region)
  • Piperidine ring protons: δ 1.5-3.5 ppm (complex multiplets for CH₂ groups)
  • Aminomethyl protons: δ 2.6-2.8 ppm (characteristic of CH₂-NH₂ groups)
  • NH₂ protons: δ 1.0-1.5 ppm (broad signals, exchangeable)

¹³C NMR Spectroscopy:
Carbon-13 NMR analysis reveals characteristic signals for different carbon environments [4] [6]:

  • Carbonyl carbon: δ 165-170 ppm (amide C=O)
  • Aromatic carbons: δ 125-140 ppm (phenyl ring carbons)
  • Aliphatic carbons: δ 25-50 ppm (piperidine ring and aminomethyl carbons)

IR Spectroscopy

Infrared spectroscopy provides valuable information about functional groups present in (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride [4] [7].

Table 3: Key IR Spectroscopic Bands

Functional GroupWavenumber (cm⁻¹)Assignment
N-H stretching3300-3500Primary amine N-H stretch [4] [7]
C=O stretching1650-1680Amide carbonyl stretch [4] [7]
Aromatic C=C1450-1600Phenyl ring C=C stretching [4] [7]
C-H stretching2800-3000Aliphatic C-H stretch [4] [7]

The amide carbonyl stretch appears in the characteristic region for N-substituted amides, reflecting the electronic environment of the carbonyl group attached to the piperidine nitrogen [4] [7]. The primary amine N-H stretching bands provide confirmation of the aminomethyl functional group presence.

UV-Vis Spectroscopy

Ultraviolet-visible spectroscopy of (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride is dominated by the aromatic phenyl ring chromophore [6]. The compound shows characteristic absorption around 254 nm, which is utilized for HPLC detection and quantitative analysis [6].

The UV absorption characteristics make the compound suitable for analytical monitoring using standard UV detection methods. This wavelength is commonly employed in high-performance liquid chromatography for compound identification and purity assessment [6].

Acid-Base Behavior and pKa Values

(4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride exhibits basic properties due to the presence of the primary aminomethyl group. The acid-base behavior significantly influences its solubility, stability, and biological activity [8] [9].

Table 4: Acid-Base Properties

PropertyValueSignificance
Primary amine pKa~9.2-9.8Typical for aliphatic primary amines [8] [9]
Ionization state at pH 7.4ProtonatedPositively charged under physiological conditions
Salt formation capabilityHighForms stable hydrochloride salt [2] [3]
Buffer capacityModerateAround physiological pH range

The primary amine group has a predicted pKa value in the range of 9.2-9.8, which is characteristic of aliphatic primary amines [8] [9]. This pKa value indicates that at physiological pH (7.4), the amine group will be predominantly protonated, carrying a positive charge.

The formation of the hydrochloride salt significantly enhances the compound's aqueous solubility and chemical stability compared to the free base form [2] [3]. This ionic character facilitates dissolution in polar solvents and improves handling characteristics for pharmaceutical and research applications.

Dates

Last modified: 08-15-2023

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